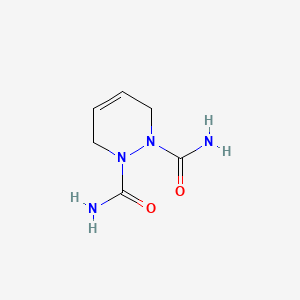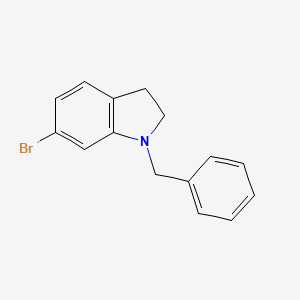
1-Benzyl-6-bromo-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6-bromo-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom at the sixth position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-2,3-dihydro-1H-indole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-benzyl-2,3-dihydro-1H-indole without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation reactions produce oxidized indole derivatives.
- Reduction reactions result in de-brominated indole compounds.
科学的研究の応用
1-Benzyl-6-bromo-2,3-dihydro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Benzyl-6-bromo-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions. The benzyl group can contribute to the compound’s overall lipophilicity, affecting its cellular uptake and distribution.
類似化合物との比較
1-Benzyl-2,3-dihydro-1H-indole: Lacks the bromine atom at the sixth position, resulting in different reactivity and biological activity.
6-Bromo-2,3-dihydro-1H-indole:
1-Benzyl-5-bromo-2,3-dihydro-1H-indole: Bromine atom at the fifth position, leading to different substitution patterns and reactivity.
Uniqueness: 1-Benzyl-6-bromo-2,3-dihydro-1H-indole is unique due to the specific positioning of the bromine atom and the benzyl group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
63839-22-5 |
|---|---|
分子式 |
C15H14BrN |
分子量 |
288.18 g/mol |
IUPAC名 |
1-benzyl-6-bromo-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
InChIキー |
POVUUVJNTSZZAF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



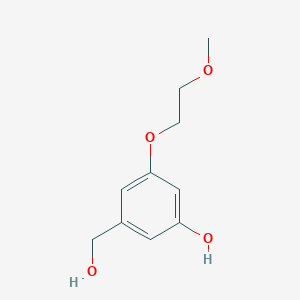
![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)
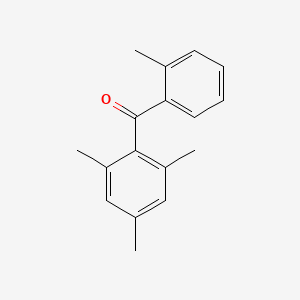
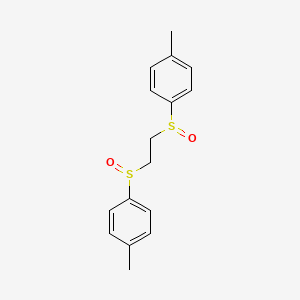
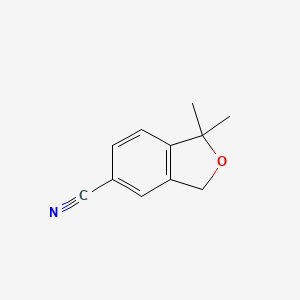
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
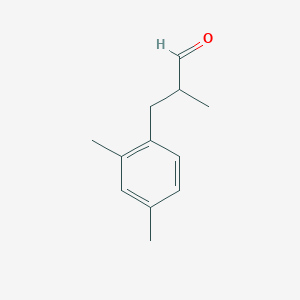
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
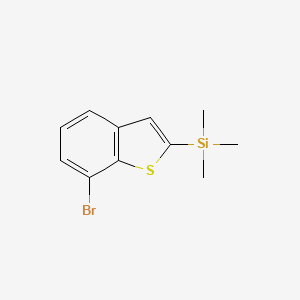
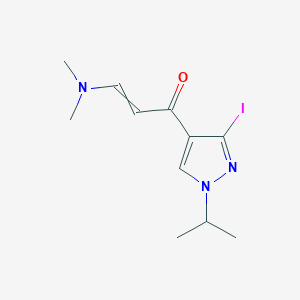
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
